2-methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride
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Overview
Description
2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride is a chemical compound with a complex structure, characterized by the presence of methanesulfonyl groups and an amine functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride typically involves multiple steps, starting with the reaction of methanesulfonyl chloride with an appropriate amine precursor. The reaction conditions include the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or amides.
Substitution: Formation of various substituted methanesulfonyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and other sulfur-containing compounds.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to modify specific amino acids.
Industry: In the industrial sector, it is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, while the amine group can interact with receptors to modulate biological processes.
Comparison with Similar Compounds
Methanesulfonic acid
Methanesulfonyl chloride
Sulfonamide derivatives
Uniqueness: Unlike simpler sulfonic acids or sulfonyl chlorides, this compound contains both methanesulfonyl groups and an amine group, making it more versatile in chemical reactions and applications.
This detailed overview provides a comprehensive understanding of 2-methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride, highlighting its synthesis, reactions, applications, and mechanisms
Properties
CAS No. |
2731009-49-5 |
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Molecular Formula |
C5H14ClNO4S2 |
Molecular Weight |
251.8 |
Purity |
95 |
Origin of Product |
United States |
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